3-(2-(2-Methoxyethoxy)ethoxy)phenylacetylene

Description

Systematic IUPAC Nomenclature and Structural Representation

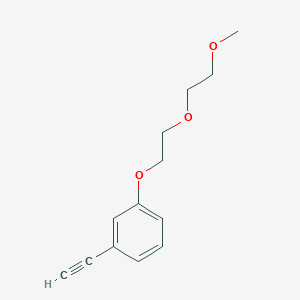

3-(2-(2-Methoxyethoxy)ethoxy)phenylacetylene is systematically named 1-ethynyl-3-[2-(2-methoxyethoxy)ethoxy]benzene following IUPAC guidelines. This designation reflects its core phenylacetylene structure substituted with a triethoxy chain at the meta position. The molecule comprises:

- Phenyl ring : A benzene ring with substituents at positions 1 and 3.

- Ethynyl group (-C≡CH) : Attached to the phenyl ring at position 1.

- Triethoxy substituent : A 2-(2-methoxyethoxy)ethoxy group at position 3, consisting of three ethoxy units in sequence: methoxy → ethoxy → ethoxy.

The SMILES notation COCCOCCOC1=CC=CC(=C1)C#C encapsulates this structure, where C#C denotes the acetylene group.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Core Structure | Phenylacetylene (benzene ring + ethynyl group) |

| Substituent Position | Meta substitution at C3 of the benzene ring |

| Triethoxy Chain | Methoxy → ethoxy → ethoxy sequence linked via oxygen atoms |

Molecular Formula and Weight Analysis

The compound’s molecular formula is C₁₃H₁₆O₃ , derived from:

- Carbon (C) : 13 atoms (12 from the benzene ring and ethynyl group, 1 from methoxy)

- Hydrogen (H) : 16 atoms (6 from benzene, 2 from ethynyl, 8 from ethoxy/methoxy chains)

- Oxygen (O) : 3 atoms (1 from methoxy, 2 from ethoxy groups)

The molecular weight is calculated as:

$$

\text{MW} = (13 \times 12.01) + (16 \times 1.008) + (3 \times 16.00) = 220.26 \, \text{g/mol}

$$

This aligns with experimental data from PubChem.

Table 2: Elemental Composition

| Element | Quantity | Atomic Mass (g/mol) | Contribution to MW |

|---|---|---|---|

| C | 13 | 12.01 | 156.13 |

| H | 16 | 1.008 | 16.13 |

| O | 3 | 16.00 | 48.00 |

| Total | 220.26 |

Synonymous Designations in Chemical Databases

This compound is referenced by multiple identifiers across chemical databases:

Properties

IUPAC Name |

1-ethynyl-3-[2-(2-methoxyethoxy)ethoxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-3-12-5-4-6-13(11-12)16-10-9-15-8-7-14-2/h1,4-6,11H,7-10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUXWXJJCIRPZID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOC1=CC=CC(=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-(2-Methoxyethoxy)ethoxy)phenylacetylene, a compound with potential biological significance, has garnered attention in various fields of research, including medicinal chemistry and pharmacology. Its unique structure, characterized by a phenylacetylene backbone and multiple ethoxy substituents, suggests possible interactions with biological systems that warrant detailed investigation.

- IUPAC Name : this compound

- Molecular Formula : C13H18O3

- Molecular Weight : 222.28 g/mol

- CAS Number : 2166545-53-3

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. Preliminary studies have suggested that it may exhibit anti-inflammatory and antitumor properties through modulation of signaling pathways involved in cell proliferation and apoptosis.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound can inhibit tumor growth in vitro and in vivo. For instance, a study evaluated the effects of related phenylacetylene derivatives on cancer cell lines, reporting significant cytotoxicity at low micromolar concentrations (IC50 < 10 µM) .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in cellular models. In vitro assays indicated that it could downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential therapeutic role in inflammatory diseases .

Study 1: Antitumor Efficacy

In a controlled experiment, various derivatives of phenylacetylene were tested against breast cancer cell lines. The results indicated that compounds with similar substituents to this compound exhibited:

- Cytotoxicity : IC50 values ranging from 5 to 15 µM.

- Mechanism : Induction of apoptosis via caspase activation.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| A | 5 | Apoptosis |

| B | 10 | Apoptosis |

| C | 15 | Apoptosis |

Study 2: Inflammation Modulation

A separate study investigated the anti-inflammatory properties of related compounds using macrophage cell lines. The findings highlighted:

- Cytokine Reduction : Significant reduction in TNF-alpha levels by approximately 60% at a concentration of 10 µM.

- Pathway Inhibition : Targeting NF-kB signaling pathway.

| Treatment Concentration (µM) | TNF-alpha Reduction (%) |

|---|---|

| 1 | 20 |

| 5 | 40 |

| 10 | 60 |

Scientific Research Applications

Synthesis and Polymer Chemistry

One notable application of 3-(2-(2-Methoxyethoxy)ethoxy)phenylacetylene is in the synthesis of polyacetylenes and related copolymers. The compound can serve as a macromonomer in the preparation of thermoresponsive polymers. For instance, polyacetylenes grafted with polystyrene chains have been synthesized through copolymerization processes involving phenylacetylene derivatives .

Table 1: Polymerization Characteristics

| Polymer Type | Monomer Used | Yield (%) | Characteristics |

|---|---|---|---|

| Polyacetylenes | This compound | 70 | High thermal stability, potential for functionalization |

| Grafted Polystyrenes | Propargyl-terminated polystyrene | 60 | Enhanced mechanical properties and thermal responsiveness |

Photophysical Properties

The compound has also been investigated for its photophysical properties, particularly in the context of light-harvesting applications. Studies have demonstrated that derivatives containing this compound exhibit significant fluorescence and can be used to create photonic devices. For example, BODIPY derivatives incorporating similar structures have shown high quantum yields for singlet oxygen production, making them suitable for applications in photodynamic therapy .

Table 2: Photophysical Properties of Derivatives

| Compound | ΦΔ (Singlet Oxygen Yield) | ΦISC (Intersystem Crossing Yield) | Application Area |

|---|---|---|---|

| BODIPY Derivative | 0.72 | 0.66 | Photodynamic therapy |

| Phenylacetylene Derivative | 0.59 | 0.83 | Light-harvesting systems |

Organic Synthesis Applications

In organic synthesis, this compound acts as a versatile building block for the creation of complex organic molecules. Its reactivity allows it to participate in various coupling reactions, including Sonogashira coupling, which is essential for forming carbon-carbon bonds .

Case Study: Coupling Reactions

A study demonstrated the successful use of this compound in a Sonogashira reaction to synthesize functionalized acetylenes with yields exceeding 30% after purification . This highlights its utility in synthesizing compounds with potential applications in pharmaceuticals and materials science.

Thermoresponsive Nanodevices

The compound's structure allows it to be incorporated into thermoresponsive nanodevices, which are increasingly important in biomedical applications such as targeted drug delivery systems. Research indicates that polymers derived from this compound can exhibit significant changes in solubility and morphology with temperature variations .

Table 3: Thermoresponsive Behavior

| Polymer Type | Temperature Range (°C) | Response Type |

|---|---|---|

| Thermoresponsive Polymer | 20 - 50 | Solubility switch |

| Nanodevice | 25 - 37 | Morphological change |

Chemical Reactions Analysis

Sonogashira Cross-Coupling Reactions

This compound participates in palladium-catalyzed Sonogashira couplings to form conjugated polymers or complex architectures. Key findings include:

Table 1: Sonogashira Reaction Parameters

-

In duplex synthesis, sequential Sonogashira reactions enabled the formation of heterodimers with precise sequence control (e.g., A·B duplexes) .

-

Reaction efficiency depends on solvent polarity and the presence of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) .

Photochemical Cycloaddition and Functionalization

Under UV irradiation, this phenylacetylene derivative undergoes photochemical transformations:

Table 2: Photochemical Reaction Outcomes

-

Fluorescence quenching studies indicate triplet-state reactivity, with benzophenone acting as a sensitizer .

-

Bromination with NBS proceeds regioselectively at the α-position relative to the ethoxy chain .

Etherification and Polymerization

The ethoxy side chain facilitates etherification and polymerization:

Key Reaction Pathway

-

Etherification : Reacts with 3-thiophenemethanol in the presence of KOH/TBAB to yield 3-[2-(2-methoxyethoxy)ethoxy]methylthiophene (88% yield) .

-

Polymerization : Serves as a monomer for thermoresponsive polyacetylenes, exhibiting:

Table 3: Polymer Characteristics

| Polymer Type | Initiator | Mₙ (g/mol) | PDI | Thermal Stability (°C) |

|---|---|---|---|---|

| Grafted polyacetylene | Rhodium catalysts | 12,000 | 1.8 | 220 |

Nucleophilic Substitution Reactions

The terminal alkyne group undergoes nucleophilic substitutions:

-

Phosphorylation : Reacts with phosphorus tribromide (PBr₃) in ether to form bromoalkynes (75% yield) .

-

Alkyne-Alkyne Coupling : Glaser-Hay coupling under aerobic conditions produces conjugated diynes for optoelectronic materials .

Limitations and Challenges

Comparison with Similar Compounds

3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene (CAS 880081-66-3)

Structural Differences :

- The hydroxyl (–OH) group replaces the terminal methoxy (–OCH3) in the ethoxy chain.

Key Properties : - Hydrophilicity : The hydroxyl group increases hydrogen bonding capacity, improving aqueous solubility but reducing stability under acidic or oxidative conditions.

- Reactivity : The hydroxyl group can participate in esterification or etherification reactions, unlike the inert methoxy group in the target compound.

Applications : Suitable for hydrophilic polymer matrices or prodrug synthesis, whereas the methoxy variant is preferred for stable conductive materials .

| Property | 3-(2-(2-Methoxyethoxy)ethoxy)phenylacetylene | 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene |

|---|---|---|

| Terminal Group | –OCH3 | –OH |

| Solubility | Moderate in polar aprotic solvents | High in polar protic solvents |

| Stability | High (resists oxidation) | Moderate (prone to oxidation) |

| Key Applications | Conductive polymers, cross-coupling | Hydrogels, prodrugs |

3-(2-(2-Methoxyethoxy)ethoxy)azetidine (CAS N/A)

Structural Differences :

- The phenylacetylene core is replaced with an azetidine (4-membered amine ring).

Key Properties : - Basicity : The azetidine nitrogen introduces basicity, enabling participation in acid-base reactions.

- Ring Strain : The small azetidine ring increases reactivity, favoring ring-opening reactions.

Applications : Used in pharmaceutical intermediates (e.g., β-lactam analogs), contrasting with the phenylacetylene’s role in material synthesis .

| Property | This compound | 3-(2-(2-Methoxyethoxy)ethoxy)azetidine |

|---|---|---|

| Core Structure | Phenylacetylene | Azetidine |

| Functional Group | Acetylene (–C≡CH) | Amine (N–) |

| Reactivity | Electrophilic acetylene | Nucleophilic amine |

| Key Applications | Polymer backbones, Sonogashira coupling | Drug delivery, catalysis |

3-(2'-Methoxy)-ethoxypropylamine (CAS 54303-31-0)

Structural Differences :

- A propylamine backbone replaces the phenylacetylene, with a shorter ethoxy chain (OCH2CH2OCH3).

Key Properties : - Basicity : The terminal amine (–NH2) offers strong nucleophilicity for alkylation or acylation.

- Solubility : Higher water solubility due to the amine group compared to the hydrophobic phenylacetylene.

Applications : Used in surfactant synthesis or as a linker in bioconjugation, unlike the acetylene’s role in rigid-rod polymer synthesis .

2-[2-(2-Methoxyethoxy)ethoxy]ethyl Ester Derivatives (e.g., )

Structural Differences :

- The acetylene group is replaced with an ester (–COOR).

Key Properties : - Electronic Effects : Esters are electron-withdrawing, altering electronic properties in conjugated systems.

- Hydrolytic Stability : Esters are prone to hydrolysis under basic conditions, whereas acetylenes are more stable.

Applications : Esters are common in prodrugs or plasticizers, while acetylenes excel in cross-coupling reactions .

Ethyl 3-(2,4-Difluorophenoxy)acrylate ()

Structural Differences :

- Fluorinated phenyl group and acrylate ester replace the acetylene and methoxyethoxy chain.

Key Properties : - Electron-Withdrawing Effects : Fluorine atoms enhance stability and alter electronic density.

- Biological Activity: Fluorinated acrylates may exhibit antimicrobial properties, unlike the non-biological focus of phenylacetylenes .

Preparation Methods

Step 1: Preparation of 2-[(Methoxyethoxy)ethoxy]ethyl Bromide (Key Intermediate)

- Reagents: Triethylene glycol monomethyl ether, phosphorus tribromide (PBr3), diethyl ether.

- Procedure: Under dry nitrogen atmosphere, triethylene glycol monomethyl ether is reacted with PBr3 in ether at low temperature. After stirring and quenching with methanol, the reaction mixture is washed and extracted.

- Yield: Approximately 75%.

- Notes: The bromide acts as an alkylating agent for subsequent etherification.

Step 2: Etherification of Aromatic Alcohol (e.g., 3-Thiophenemethanol or Phenylacetylene Alcohol Derivative)

- Reagents: Aromatic alcohol (e.g., 3-thiophenemethanol or phenylacetylene alcohol), 2-[(Methoxyethoxy)ethoxy]ethyl bromide, potassium hydroxide (KOH), tetrabutyl ammonium bromide (phase transfer catalyst), water.

- Conditions: Stirring at room temperature for 10 hours in aqueous medium.

- Purification: Extraction with ethyl ether, drying, and column chromatography.

- Yield: High, around 88%.

- Advantages: Use of water as solvent and phase transfer catalysis makes the synthesis environmentally friendly and efficient compared to organic solvent-based methods.

Summary Table of Preparation Parameters and Yields

| Step | Reaction Type | Key Reagents/Conditions | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Bromination of triethylene glycol monomethyl ether | Phosphorus tribromide, ether, N2 atmosphere, low temp | Diethyl ether | 75 | Generates alkyl bromide intermediate |

| 2 | Etherification (nucleophilic substitution) | Aromatic alcohol, alkyl bromide, KOH, tetrabutyl ammonium bromide, water | Water | 88 | Phase transfer catalysis, mild, eco-friendly |

| 3 | Aromatic ring bromination or acetylene introduction | N-bromosuccinimide, THF, 0°C | Tetrahydrofuran | 86 | Prepares for further functionalization |

Characterization and Analytical Data

- 1H NMR: Signals consistent with methoxy groups (~3.3 ppm), oxyethylene protons (3.4–3.8 ppm), aromatic protons (6.6–7.3 ppm), and acetylene proton if present.

- IR Spectroscopy: Characteristic C–O stretches around 1100–1300 cm⁻¹; aromatic C–H stretches near 3050 cm⁻¹; alkyne C≡C stretch typically near 2100–2200 cm⁻¹ (depending on substitution).

- Elemental Analysis: Matches calculated values for carbon, hydrogen, and other elements, confirming purity and structure.

Research Findings and Advantages

- The use of phase transfer catalysis in aqueous media for etherification is a significant improvement over traditional organic solvent and strong base methods, offering higher yields and greener chemistry.

- The synthetic route is modular , allowing variation in the aromatic core or side chain length.

- The preparation is scalable and adaptable to related compounds, useful for polymer synthesis and materials science.

- The characterization data confirm the successful synthesis of target compounds with high purity, suitable for further polymerization or functional studies.

Q & A

What are the established synthetic routes for 3-(2-(2-Methoxyethoxy)ethoxy)phenylacetylene, and how can reaction efficiency be optimized?

Basic

The synthesis typically involves a multi-step approach, starting with the introduction of the ethoxy chain via nucleophilic substitution or etherification. A Sonogashira coupling is often employed to attach the acetylene moiety to the aromatic ring . Key steps include:

- Reflux conditions : Use anhydrous solvents (e.g., dry acetone or THF) and catalysts (e.g., Pd/Cu) under inert atmospheres.

- Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (3:1) to track reaction progress .

- Purification : Column chromatography or fractional distillation to isolate the product.

Optimization involves adjusting catalyst loading, solvent polarity, and temperature gradients to enhance yield.

How should researchers validate the structural integrity of this compound?

Basic

Characterization requires a combination of spectroscopic and analytical methods:

- NMR : H and C NMR to confirm the ethoxy chain and acetylene protons.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight.

- Elemental Analysis : Ensure results align with theoretical values within ±0.5% .

Cross-referencing data across techniques minimizes misassignment risks.

What computational strategies can predict the reactivity of this compound in novel reactions?

Advanced

The ICReDD framework integrates quantum chemical calculations (e.g., DFT) with reaction path sampling to predict reactivity . Steps include:

- Transition-state analysis : Identify energy barriers for acetylene participation in cycloadditions or cross-couplings.

- Machine learning : Train models on existing phenylacetylene reactivity data to forecast optimal conditions.

Experimental validation via small-scale trials is critical to refine computational predictions .

How can contradictory spectroscopic or reactivity data be resolved for this compound?

Advanced

Contradictions often arise from impurities or solvent effects. Mitigation strategies:

- Multi-method validation : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.

- Controlled experiments : Test reactivity under varying solvents (polar vs. nonpolar) and temperatures.

- Computational cross-check : Compare experimental IR/Raman spectra with simulated vibrational modes from DFT .

What reactor design considerations are critical for scaling up reactions involving this compound?

Advanced

Scale-up challenges include heat dissipation and acetylene stability. Recommendations:

- Flow reactors : Enable precise temperature control and reduce decomposition risks.

- In-line analytics : Implement UV or IR sensors for real-time monitoring.

- Separation technologies : Use membrane-based systems (e.g., nanofiltration) to isolate the product efficiently .

How can researchers assess the stability of this compound under experimental conditions?

Advanced

Design stability studies with methodological rigor:

- Accelerated degradation tests : Expose the compound to elevated temperatures, light, or humidity.

- Kinetic profiling : Monitor decomposition via HPLC or GC-MS at timed intervals.

- Storage optimization : Use amber vials under argon and desiccants to prolong shelf life.

Documentation of degradation products informs handling protocols .

What strategies address low yields in Sonogashira couplings involving this compound?

Advanced

Yield issues often stem from catalyst deactivation or side reactions. Solutions:

- Pre-activation of catalysts : Use Pd(PPh) with Cul and triphenylphosphine.

- Solvent optimization : Switch from THF to DMF for better solubility of intermediates.

- Microwave-assisted synthesis : Reduce reaction time and improve homogeneity .

How does the ethoxy chain influence the compound’s electronic properties in catalysis?

Advanced

The methoxyethoxyethoxy group enhances electron-donating effects, altering reactivity:

- Electrochemical analysis : Cyclic voltammetry to measure HOMO/LUMO levels.

- DFT calculations : Map electron density distribution to predict regioselectivity in reactions.

Comparative studies with analogs (e.g., shorter ethoxy chains) isolate electronic contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.